Thymol blue

Description

BenchChem offers high-quality Thymol blue suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thymol blue including the price, delivery time, and more detailed information at info@benchchem.com.

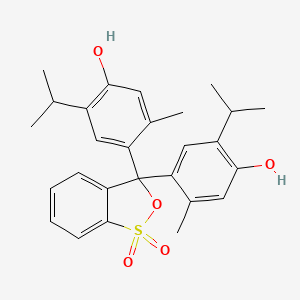

Structure

3D Structure

Properties

IUPAC Name |

4-[3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-5-methyl-2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O5S/c1-15(2)19-13-22(17(5)11-24(19)28)27(21-9-7-8-10-26(21)33(30,31)32-27)23-14-20(16(3)4)25(29)12-18(23)6/h7-16,28-29H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZSXZWFJHEZBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4C)O)C(C)C)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62625-21-2 (mono-hydrochloride salt) | |

| Record name | Thymol blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5058800 | |

| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[5-methyl-2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brownish-green crystals available as pure compound, soluble monosodium salt, and dilute solutions; [CHEMINFO] | |

| Record name | Thymol blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1982 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

76-61-9 | |

| Record name | Thymol blue | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymol blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymol blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[5-methyl-2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[5-methyl-2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thymol blue | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THYMOL BLUE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YB4804L4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual-Range Chromatic Response of Thymol Blue: A Technical Guide to its pH-Indicating Mechanism

For researchers, scientists, and drug development professionals engaged in precise chemical analysis, a deep understanding of the tools of the trade is paramount. Thymol Blue (thymolsulfonephthalein) is a widely utilized pH indicator, valued for its distinct dual-range color transitions. This technical guide provides an in-depth exploration of the molecular mechanisms governing these chromatic shifts, offering field-proven insights into its practical application and spectrophotometric analysis. This document moves beyond a superficial description of color changes to elucidate the underlying principles of structural and electronic modifications that endow Thymol Blue with its utility as a precise pH-indicating instrument.

The Molecular Architecture and Diprotic Nature of Thymol Blue

Thymol Blue, with the chemical formula C₂₇H₃₀O₅S, is a member of the sulfonephthalein family of dyes.[1][2] Its core structure features a central carbon atom bonded to three aromatic rings, one of which is a sultone ring (a cyclic sulfonic ester). Two of these rings are phenolic, derived from thymol, and are responsible for the molecule's pH-sensing capabilities.

The key to Thymol Blue's function lies in its nature as a diprotic acid, meaning it can donate two protons in a stepwise manner.[3] This results in three distinct species in solution, each with a unique electronic configuration and, consequently, a different color.[4] The two transition ranges are:

These transitions correspond to two distinct pKa values, approximately 1.65 for the first protonation and 8.9 for the second.[3]

The Causal Mechanism: Structural Reorganization and Chromophore Modulation

The vibrant color changes of Thymol Blue are a direct consequence of alterations in its molecular structure, which in turn affect the extent of the conjugated π-electron system—the molecule's chromophore. The absorption of light in the visible spectrum is dependent on the energy required to excite these π-electrons to higher energy orbitals. Changes in the conjugation length alter this energy gap, leading to different absorption maxima and thus different observed colors.

The First Transition (pH 1.2 - 2.8): From Red to Yellow

In strongly acidic solutions (pH < 1.2), Thymol Blue exists in its fully protonated form (H₂In). In this state, the sultone ring is opened, and the molecule carries a positive charge on the central carbon, forming a zwitterionic structure. This form exhibits an extended conjugated system that includes all three aromatic rings, allowing for the absorption of lower-energy light (in the green region of the spectrum), which results in the observed red color.

As the pH increases, the first deprotonation occurs at the sulfonic acid group. This neutralizes the positive charge on the central carbon and leads to the closure of the sultone ring. This structural change significantly shortens the conjugated system, as the three rings are no longer in continuous conjugation. The resulting molecule (HIn⁻) absorbs higher-energy light (in the blue-violet region), and the solution appears yellow.[3]

The Second Transition (pH 8.0 - 9.6): From Yellow to Blue

In the pH range of 2.8 to 8.0, the yellow, mono-deprotonated species (HIn⁻) is predominant. As the solution becomes more alkaline, the second deprotonation occurs from one of the phenolic hydroxyl groups. The loss of this proton creates a phenolate ion.

This deprotonation results in a quinoidal structure, where the negative charge is delocalized across the molecule.[3] This delocalization re-establishes an extended conjugated system, similar in extent to the red form but with a different electronic distribution. This extended conjugation in the dianionic form (In²⁻) lowers the energy of the π → π* transition, shifting the absorption maximum to longer wavelengths (in the orange-red region of the spectrum), resulting in the characteristic blue color of the solution in alkaline conditions.

The following diagram illustrates the equilibrium between the different forms of Thymol Blue and their corresponding colors.

Caption: Acid-base equilibrium of Thymol Blue.

Quantitative Analysis: Spectrophotometric Determination of pKa

The distinct absorption spectra of the different Thymol Blue species allow for the precise determination of its pKa values through spectrophotometry. This is a common and instructive laboratory procedure.

| Species | Predominant pH Range | Color | λmax (approx.) |

| H₂In | < 1.2 | Red | 545 nm |

| HIn⁻ | 2.8 - 8.0 | Yellow | 430 nm |

| In²⁻ | > 9.6 | Blue | 596 nm |

Experimental Protocol for pKa Determination

This protocol outlines a robust method for the spectrophotometric determination of the second pKa of Thymol Blue. A similar approach can be adapted for the first pKa using a series of acidic buffers.

1. Preparation of Stock Solutions:

-

Thymol Blue Indicator Solution (0.04% w/v): Dissolve 40 mg of Thymol Blue sodium salt in 100 mL of 20% ethanol/water. Gentle warming may be required to facilitate dissolution.

-

Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the range of the second transition (e.g., pH 7.0 to 10.0). Phosphate and borate buffers are suitable choices.

2. Spectrophotometric Measurements:

-

Determination of λmax:

-

Prepare two solutions: one highly acidic (e.g., pH 1) and one highly alkaline (e.g., pH 13) containing the same concentration of Thymol Blue.

-

Record the full absorption spectrum (400-700 nm) for both solutions to determine the λmax for the acidic (HIn⁻, yellow) and basic (In²⁻, blue) forms.

-

-

Absorbance Measurements of Buffered Solutions:

-

Prepare a series of solutions by adding a constant, known volume of the Thymol Blue stock solution to a set of volumetric flasks, each containing one of the prepared buffer solutions.

-

Measure the absorbance of each solution at the λmax determined for the basic form (In²⁻).

-

3. Data Analysis:

The pKa can be determined using the Henderson-Hasselbalch equation adapted for spectrophotometric data:

pH = pKa + log ( [In²⁻] / [HIn⁻] )

The ratio of the concentrations of the basic and acidic forms can be expressed in terms of absorbance:

[In²⁻] / [HIn⁻] = (A - A_acidic) / (A_basic - A)

Where:

-

A is the absorbance of the buffered solution at the λmax of the basic form.

-

A_acidic is the absorbance of the fully acidic solution at the same wavelength.

-

A_basic is the absorbance of the fully basic solution at the same wavelength.

A plot of pH versus log( [In²⁻] / [HIn⁻] ) will yield a straight line with a y-intercept equal to the pKa.

The following workflow visualizes the experimental and data analysis process.

Caption: Workflow for spectrophotometric pKa determination.

Field-Proven Insights and Considerations for High-Fidelity Measurements

As a Senior Application Scientist, it is crucial to emphasize that the accuracy of pH measurements using Thymol Blue is contingent on several factors beyond the basic protocol.

-

Purity of the Indicator: Commercial preparations of sulfonephthalein dyes can contain impurities from the synthesis process.[5][6] For high-precision applications, such as oceanographic pH measurements, purification of the indicator via methods like flash chromatography may be necessary.

-

Ionic Strength and Temperature: The pKa of Thymol Blue is influenced by the ionic strength and temperature of the solution.[7][8] For accurate pH determination, it is essential to calibrate the indicator under conditions that closely match those of the sample. When reporting pKa values, the temperature and ionic strength at which they were measured must be specified.[9][10]

-

Solvent Effects: Thymol Blue is typically dissolved in an alcohol-water mixture as it is not readily soluble in water alone.[1] The composition of the solvent can affect the pKa. Consistency in the solvent system used for standards and samples is therefore critical.

-

Indicator Concentration: While the ratiometric nature of spectrophotometric pH measurements minimizes the impact of absolute indicator concentration, it is good practice to use a consistent and low concentration to avoid indicator-induced pH shifts in poorly buffered solutions.

Synthesis of Thymol Blue

Thymol Blue is synthesized by the condensation reaction of thymol with o-sulfobenzoic anhydride.[11][12] The reaction is typically carried out in the presence of a dehydrating agent like anhydrous zinc chloride. The crude product can then be purified to remove unreacted starting materials and side products.

Conclusion

Thymol Blue's utility as a pH indicator is rooted in the well-defined, pH-dependent structural equilibria that modulate its chromophore. The two distinct color transitions are a direct result of significant changes in the extent of the conjugated π-electron system within the molecule. For researchers and scientists, a thorough understanding of these fundamental principles, coupled with meticulous experimental technique that accounts for variables such as indicator purity, ionic strength, and temperature, is essential for leveraging Thymol Blue to its full potential in achieving accurate and reliable pH measurements.

References

-

Taylor & Francis. (n.d.). Thymol blue – Knowledge and References. Retrieved from [Link]

-

Various Authors. (2020, October 14). Why is thymol blue used as an indicator? Quora. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Thymol blue. Wikipedia. Retrieved from [Link]

-

Shimada, K., et al. (n.d.). Determination of pH Dependent Structures of Thymol Blue Revealed by Cooperative Analytical Method of Quantum Chemistry and Multivariate Analysis of Electronic Absorption Spectra. ResearchGate. Retrieved from [Link]

-

Various Authors. (n.d.). Mass Spectra of Sulfonephthalein pH Indicator Dyes and Their Impurities. ResearchGate. Retrieved from [Link]

-

Tiotsop Kuete, I. H., et al. (n.d.). Effect of ionic strength on the adsorption of thymol blue. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN102250055A - Method for preparing water-soluble thymol blue.

-

Scribd. (n.d.). pKa Determination of Bromothymol Blue. Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-SULFOBENZOIC ANHYDRIDE. Retrieved from [Link]

-

ResearchGate. (n.d.). The effect of ionic strengths and temperature on pH measurement of the fabricated pH sensor. Retrieved from [Link]

-

Truman State University. (n.d.). Spectrophotometric Determination Of The Pka Of Bromothymol Blue. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Mass Spectra of Sulfonephthalein pH Indicator Dyes and Their Impurities. Retrieved from [Link]

-

chem321labspring11. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE pKa OF AN ACID-BASE INDICATOR BACKGROUND. Retrieved from [Link]

-

National Institute of Standards and Technology. (2017, April 26). Mass Spectra of Sulfonephthalein pH Indicator Dyes and Their Impurities. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Anomalous salting-out, self-association and pKa effects in the practically-insoluble bromothymol blue. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, January 11). How is bromothymol blue synthetised? Retrieved from [Link]

-

MDPI. (n.d.). Influence of Ionic Strength and Temperature on the Adsorption of Reactive Black 5 Dye by Activated Carbon: Kinetics, Mechanisms and Thermodynamics. Retrieved from [Link]

-

Prexams. (n.d.). Spectrophotometric Determination of pKa of Bromothymol Blue. Retrieved from [Link]

-

ResearchGate. (2025, September 2). Synthesis some of heterocyclic compounds derived from thymol. Retrieved from [Link]

-

Quora. (2016, March 31). What is the mechanism of showing/changing colour by a chemical indicator? Retrieved from [Link]

-

Chemistry LibreTexts. (2023, July 18). 14.9: Indicators. Retrieved from [Link]

-

Pure. (2013, January 1). Development of methods for the determination of pKa values. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, August 8). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

Sources

- 1. Thymol blue - Wikipedia [en.wikipedia.org]

- 2. gspchem.com [gspchem.com]

- 3. quora.com [quora.com]

- 4. researchgate.net [researchgate.net]

- 5. Mass Spectra of Sulfonephthalein pH Indicator Dyes and Their Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pure.tue.nl [pure.tue.nl]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN102250055A - Method for preparing water-soluble thymol blue - Google Patents [patents.google.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-Depth Technical Guide to Thymolsulfonephthalein: Properties and Applications

This guide provides a comprehensive overview of the physical and chemical properties of thymolsulfonephthalein, commonly known as Thymol Blue. Designed for researchers, scientists, and professionals in drug development, this document delves into the core characteristics of this versatile pH indicator, offering field-proven insights and practical methodologies.

Introduction: The Role of Thymolsulfonephthalein in Scientific Measurement

Thymolsulfonephthalein is a triphenylmethane dye belonging to the sulfonephthalein family of indicators.[1] Its utility in the laboratory is primarily centered on its distinct, pH-dependent color changes, making it an invaluable tool for acid-base titrations and spectrophotometric pH determinations.[2][3][4] A key characteristic of thymolsulfonephthalein is its two distinct pH transition ranges, allowing for its application across a broader spectrum of acidic and alkaline conditions compared to single-range indicators.[5] This guide will explore the fundamental properties that underpin these applications, providing a robust resource for its effective use in research and development.

Molecular and Physical Characteristics

A thorough understanding of the fundamental physical and molecular properties of thymolsulfonephthalein is critical for its proper handling, storage, and application.

Structural Identity and Core Properties

The chemical identity of thymolsulfonephthalein is defined by its specific molecular structure and associated identifiers.

Table 1: Core Identifiers and Properties of Thymolsulfonephthalein

| Property | Value | Source(s) |

| IUPAC Name | 4-[3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-1,1-dioxo-2,1λ⁶-benzoxathiol-3-yl]-5-methyl-2-propan-2-ylphenol | [1] |

| Synonyms | Thymol Blue, Thymolsulfophthalein | [1][6] |

| CAS Number | 76-61-9 | [1] |

| Molecular Formula | C₂₇H₃₀O₅S | [1][6] |

| Molecular Weight | 466.6 g/mol | [1] |

Physicochemical Properties

The behavior of thymolsulfonephthalein in various laboratory settings is dictated by its physical properties, which are summarized below.

Table 2: Physicochemical Data for Thymolsulfonephthalein

| Property | Value | Source(s) |

| Appearance | Brownish-green or reddish-brown crystalline powder | [1][5] |

| Melting Point | 221–224 °C (decomposes) | [5][7] |

| Solubility | Insoluble in water; Soluble in alcohol and dilute alkali solutions | [5][7] |

| Stability | Stable under standard conditions. Combustible. | [7] |

The Chemistry of pH Indication: A Mechanistic View

The utility of thymolsulfonephthalein as a pH indicator is rooted in its ability to undergo structural changes in response to varying hydrogen ion concentrations. These conformational changes alter the molecule's conjugation and, consequently, its absorption of visible light, leading to the observed color transitions.

Dual-Range pH Indication

Thymolsulfonephthalein exhibits two distinct pH transition ranges, a feature that sets it apart from many common indicators.

-

Acidic Range (pH 1.2 - 2.8): In strongly acidic conditions, the molecule is in its red, protonated form. As the pH increases towards 2.8, it transitions to its yellow, less protonated form.[4][5]

-

Alkaline Range (pH 8.0 - 9.6): In moderately acidic to neutral conditions, the yellow form persists. As the solution becomes alkaline, a second transition occurs between pH 8.0 and 9.6, where the molecule deprotonates further to a blue, fully conjugated form.[4][5]

The following diagram illustrates the structural changes of thymolsulfonephthalein across its pH ranges.

Caption: pH-dependent color transitions of thymolsulfonephthalein.

Spectrophotometric Characteristics

The distinct colored forms of thymolsulfonephthalein have characteristic maximum absorbance wavelengths (λmax), which are fundamental to its use in quantitative spectrophotometric analysis. The absorbance maxima are approximately 594 nm and 376 nm.[5][7]

Practical Applications and Methodologies

The unique properties of thymolsulfonephthalein lend themselves to a variety of laboratory applications, from qualitative pH estimation to precise quantitative analysis.

Acid-Base Titrations

In titrimetric analysis, the choice of indicator is paramount for accurate endpoint determination. Thymolsulfonephthalein's alkaline transition range (pH 8.0 - 9.6) makes it a suitable indicator for the titration of a weak acid with a strong base, where the equivalence point lies in the alkaline region.[4]

Spectrophotometric pH Measurement

For high-precision pH measurements, especially in complex matrices like seawater, spectrophotometric methods utilizing sulfonephthalein dyes are preferred.[2][3] Thymol Blue is particularly well-suited for measurements in surface or shallow waters where pH levels may exceed the optimal range of other indicators like meta-cresol purple.[2][3]

Preparation of a Standard Indicator Solution

A reliable indicator solution is the foundation of accurate pH-dependent assays. The following protocol outlines the preparation of a standard thymolsulfonephthalein solution.

Experimental Protocol: Preparation of 0.04% Thymolsulfonephthalein Indicator Solution

Materials:

-

Thymolsulfonephthalein powder

-

95% Ethanol

-

Distilled or deionized water

-

Analytical balance

-

100 mL volumetric flask

-

Beaker

-

Magnetic stirrer and stir bar (optional)

Procedure:

-

Weighing: Accurately weigh 0.04 g of thymolsulfonephthalein powder and transfer it to a beaker.

-

Dissolution: Add approximately 50 mL of 95% ethanol to the beaker. Stir the mixture until the thymolsulfonephthalein is completely dissolved. Gentle warming in a water bath can aid dissolution but should be done with caution due to the flammability of ethanol.

-

Transfer: Quantitatively transfer the dissolved solution to a 100 mL volumetric flask. Rinse the beaker with small portions of distilled water and add the rinsings to the volumetric flask to ensure a complete transfer.

-

Dilution: Carefully add distilled water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

-

Homogenization: Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

-

Storage: Store the prepared indicator solution in a tightly sealed, clearly labeled bottle, away from direct sunlight.

The following diagram outlines the workflow for preparing the indicator solution.

Caption: Workflow for preparing a 0.04% thymolsulfonephthalein indicator solution.

Purification for High-Precision Applications

For sensitive applications such as spectrophotometric pH measurements in oceanography, commercially available thymolsulfonephthalein may contain impurities that can introduce systematic errors.[3] Flash chromatography is a proven method for purifying the dye to ensure the accuracy of these measurements.[2][3]

Purification Overview:

-

Technique: Automated flash chromatography with a reversed-phase C18 column.[3]

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of trifluoroacetic acid.[3]

-

Rationale: This method effectively separates the thymolsulfonephthalein from more or less polar impurities, yielding a highly pure dye suitable for precise analytical work.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling thymolsulfonephthalein.

-

Hazards: May cause skin and respiratory irritation. The toxicological properties have not been fully investigated.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Use in a well-ventilated area or under a fume hood.

-

First Aid:

-

Skin Contact: Wash with plenty of soap and water.

-

Inhalation: Move to fresh air.

-

Eye Contact: Rinse cautiously with water for several minutes.[8]

-

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.

Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information.[8]

Conclusion

Thymolsulfonephthalein is a robust and versatile pH indicator with a broad range of applications in scientific research and analysis. Its distinct dual-range color transitions provide clear visual endpoints in titrations and form the basis for precise spectrophotometric pH measurements. By understanding its fundamental physical and chemical properties and adhering to established methodologies for its preparation and purification, researchers can confidently leverage the full potential of this valuable analytical tool.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 65565, Thymol Blue. Retrieved from [Link][1][5]

-

Hudson-Heck, E., & Byrne, R. H. (2019). Purification and characterization of thymol blue for spectrophotometric pH measurements in rivers, estuaries, and oceans. Analytica Chimica Acta, 1084, 99-107. [Link][2][3][9][10]

-

Unisource Chemicals Pvt. Ltd. (n.d.). Thymol blue. Retrieved from [Link][6]

-

Hudson-Heck, E., & Byrne, R. H. (2019). Purification and characterization of thymol blue for spectrophotometric pH measurements in rivers, estuaries, and oceans. [Data set]. University of South Florida. [Link][2][3]

-

Wikipedia contributors. (2023, November 28). Thymol blue. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][5]

-

Science Notes and Projects. (2020, September 9). How to Make Thymolphthalein pH Indicator. Retrieved from [Link][11]

-

ThoughtCo. (2020, January 10). How to Make Thymolphthalein pH Indicator. Retrieved from [Link][12]

-

University of Wisconsin-Madison. (n.d.). Titration. Retrieved from [Link][4]

Sources

- 1. Thymol Blue | C27H30O5S | CID 65565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. news-oceanacidification-icc.org [news-oceanacidification-icc.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Titration [vanderbilt.edu]

- 5. Thymol blue - Wikipedia [en.wikipedia.org]

- 6. ucplchem.com [ucplchem.com]

- 7. 76-61-9 CAS MSDS (Thymol Blue) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. pure.lib.usf.edu [pure.lib.usf.edu]

- 10. researchgate.net [researchgate.net]

- 11. sciencenotes.org [sciencenotes.org]

- 12. How to Make Thymolphthalein pH Indicator [thoughtco.com]

An In-depth Technical Guide on the Two pKa Values of Thymol Blue

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive, technically-focused exploration of the dual pKa values of thymol blue.

As a Senior Application Scientist, the following content is structured to deliver not just procedural steps but also the fundamental scientific reasoning behind the methodologies, ensuring a robust and validated understanding of this versatile pH indicator.

Core Principles: Understanding the Biphasic Nature of Thymol Blue

Thymol blue (thymolsulfonephthalein) is a sulfonephthalein dye notable for its two distinct pH transition ranges, making it a valuable indicator for a broad spectrum of chemical analyses.[1][2] Unlike indicators with a single pKa, thymol blue's diprotic nature allows it to exist in three different colored forms depending on the pH of the solution.[3]

The first color transition occurs in a highly acidic environment, changing from red to yellow between a pH of 1.2 and 2.8.[1][3][4] The second transition takes place in a basic environment, shifting from yellow to blue in the pH range of 8.0 to 9.6.[1][3][4] This unique characteristic stems from the sequential dissociation of two protons from its molecular structure.

The Molecular Mechanism: A Tale of Two Protons

The two pKa values of thymol blue correspond to the deprotonation of two different functional groups within the molecule, leading to significant changes in its electronic conjugation and, consequently, its visible color.

-

pKa1 (approximately 1.60 - 1.65): In a strongly acidic medium (pH < 1.2), thymol blue is in its fully protonated form, which appears red.[3][5] The first pKa value is associated with the loss of a proton from the sulfonic acid group. This initial deprotonation event disrupts the molecule's conjugation, resulting in the yellow-colored species (HIn⁻).[3][5]

-

pKa2 (approximately 8.70 - 9.2): As the pH of the solution becomes basic (pH > 8.0), a second proton is abstracted, this time from one of the hydroxyl groups.[3] This deprotonation, corresponding to the second pKa, creates a more extended conjugated system within the molecule, which is responsible for the intense blue color of the fully deprotonated form (In²⁻).[3]

Caption: Experimental workflow for pKa determination of thymol blue.

Detailed Methodology

-

Preparation of Solutions:

-

Prepare a series of buffer solutions with known pH values spanning the two transition ranges of thymol blue (pH 1-3 and pH 8-10).

-

Prepare a stock solution of thymol blue (e.g., 0.01% w/v in ethanol). [6]

-

-

Sample Preparation:

-

In a series of volumetric flasks, add a precise and constant amount of the thymol blue stock solution.

-

Dilute each flask to the mark with a different buffer solution, creating a set of samples with varying pH but constant total indicator concentration.

-

-

Spectrophotometric Measurements:

-

Using a calibrated spectrophotometer, measure the absorbance spectra of the most acidic (pH ~1) and most basic (pH ~13) solutions to determine the wavelengths of maximum absorbance (λmax) for the H₂In and In²⁻ forms, respectively. [7][8] * Measure the absorbance of all prepared samples at these determined λmax values.

-

-

Data Analysis and pKa Calculation:

-

Plot absorbance versus pH for each of the selected wavelengths. The resulting graphs should be sigmoidal.

-

The pKa value corresponds to the pH at the inflection point of the curve, where the concentrations of the acidic and basic forms are equal. [9]This can be determined as the pH where the absorbance is halfway between the minimum and maximum values.

-

Data Summary and Interpretation

The experimentally determined values should align with the established data for thymol blue.

Table 1: Quantitative Data for Thymol Blue

| Parameter | Value Range | Color of Acidic Form | Color of Intermediate Form | Color of Basic Form |

| pKa1 | 1.60 - 1.65 | Red | Yellow | - |

| pKa2 | 8.70 - 9.20 | - | Yellow | Blue |

| pH Range 1 | 1.2 - 2.8 | Red to Yellow | - | - |

| pH Range 2 | 8.0 - 9.6 | - | Yellow to Blue | - |

Applications in Research and Drug Development

The dual-range nature of thymol blue makes it a versatile tool in various scientific fields:

-

Titrations: It can be used as an indicator for the titration of polyprotic acids. [3]* Biochemical Assays: Its sensitivity to pH changes is valuable in enzyme activity studies and other pH-dependent biochemical reactions. [1]* Drug Formulation: In pharmaceutical development, precise pH control is often critical. Thymol blue can be employed in the development of pH-sensitive drug delivery systems and for quality control purposes. [1]

References

-

Acid-Base Indicators. (n.d.). Retrieved from [Link]

-

Why is thymol blue used as an indicator? (2020, October 14). Quora. Retrieved from [Link]

-

Finding the pKa Values of a Double-Range Indicator Thymol Blue in a Remote Learning Activity. (2021, November 16). Journal of Chemical Education. Retrieved from [Link]

-

[H2 Chemistry] Acid-base titration using thymol blue as the indicator. (2023, March 7). YouTube. Retrieved from [Link]

-

Thymol blue. (n.d.). Wikipedia. Retrieved from [Link]

-

Acid - Base Indicators Thymol Blue - 1st change. (n.d.). Aris Kaksis. Retrieved from [Link]

-

Finding the pKa Values of a Double-Range Indicator Thymol Blue in a Remote Learning Activity. (2021, November 16). ACS Publications. Retrieved from [Link]

-

Spectrophotometric Determination Of The Pka Of Bromothymol Blue. (n.d.). Truman ChemLab. Retrieved from [Link]

-

Behavior of thymol blue analytical pH-indicator entrapped into sol–gel matrix. (2025, August 7). ResearchGate. Retrieved from [Link]

-

pKa Determination of Bromothymol Blue. (n.d.). Scribd. Retrieved from [Link]

-

Spectrophotometric Determination of pKa of Bromothymol Blue. (n.d.). Prexams. Retrieved from [Link]

-

Thymol Blue, NaOH and HCl - Equilibrium Lab (Part 1). (2020, September 22). YouTube. Retrieved from [Link]

-

The pKa of an Indicator UV Absorption Spectrophotometry. (n.d.). Bloomsburg University of Pennsylvania. Retrieved from [Link]

Sources

- 1. gspchem.com [gspchem.com]

- 2. CAS 76-61-9: Thymol blue | CymitQuimica [cymitquimica.com]

- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 4. Thymol blue - Wikipedia [en.wikipedia.org]

- 5. Acid - Base Indicators Phenolphtalein Kaksis Aris [aris.gusc.lv]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemlab.truman.edu [chemlab.truman.edu]

- 8. The pKa of an Indicator UV Absorption Spectrophotometry — Bloomsburg Instrumentation 2024 documentation [facstaff.bloomu.edu]

- 9. cdn.prexams.com [cdn.prexams.com]

A Technical Guide to the Spectroscopic Properties and Absorption Maxima of Thymol Blue

This guide provides an in-depth exploration of the spectroscopic properties of thymol blue (thymolsulfonephthalein), a vital pH indicator used across various scientific disciplines. We will delve into the fundamental acid-base chemistry that governs its chromic behavior, detail its characteristic absorption maxima, and provide robust experimental protocols for its characterization. This document is intended for researchers, scientists, and professionals in drug development who require a precise understanding of this versatile indicator for applications ranging from analytical chemistry to cellular assays.

The Underlying Chemistry: A Tale of Two Transitions

Thymol blue is not a simple indicator; it is a diprotic acid, meaning it can donate two protons, resulting in three distinct chemical forms, each with a unique color and absorption spectrum.[1] This behavior is the cornerstone of its utility, providing two separate pH transition ranges.

-

First Transition (pH 1.2–2.8): In strongly acidic conditions (below pH 1.2), thymol blue exists predominantly in its biprotonated, lactone form (H₂In), which appears red.[1][2] As the pH increases, it loses its first proton, transitioning to the monovalent anion (HIn⁻), a yellow quinoid form that is dominant between pH 2.8 and 8.0.[1][2]

-

Second Transition (pH 8.0–9.6): Upon entering an alkaline environment, the second proton is abstracted. This converts the yellow HIn⁻ form into the dianionic In²⁻ form, which exhibits a deep blue color in solutions with a pH above 9.6.[1][3]

The dramatic color changes are a direct consequence of structural rearrangements that alter the molecule's conjugated system of pi electrons. The initial protonation in strong acid leads to the formation of a sultone ring; the subsequent deprotonations disrupt this structure, extending the delocalization of electrons across the molecule and shifting the wavelength of maximum light absorption.[2]

The equilibrium between these forms is the critical mechanism enabling pH determination.

Caption: Experimental workflow for spectroscopic characterization.

Data Analysis and pKa Determination

-

Spectral Analysis: Overlay the collected spectra. This visual representation will clearly show the decrease in one peak and the corresponding increase in another as the pH changes, and it will confirm the location of any isosbestic points.

-

pKa₁ Determination: Plot the absorbance at ~545 nm (for the red form) against pH. The absorbance will decrease as the pH rises from 1.2 to 2.8. The pH at which the absorbance is halfway between the maximum and minimum values is the pKa₁.

-

pKa₂ Determination: Plot the absorbance at ~596 nm (for the blue form) against pH. The absorbance will increase as the pH rises from 8.0 to 9.6. The pH at which the absorbance reaches 50% of its maximum value corresponds to pKa₂.

The pKa is the pH at which the indicator is most effective, as this is where the concentrations of the acid and conjugate base forms are equal, leading to the sharpest color change. [4]

Conclusion

Thymol blue is a sophisticated analytical tool whose utility is grounded in its well-defined, pH-dependent structural and spectroscopic properties. Its two distinct transition ranges and the strong absorbance of its three prototropic forms make it highly valuable for a wide array of applications. By understanding the causal links between pH, molecular structure, and light absorption, and by employing robust experimental protocols, researchers can fully leverage the quantitative power of thymol blue for precise pH measurements in complex systems.

References

-

Pharmaguideline. (2010, September 27). Preparation of Indicator Solutions. Pharmaguideline. Retrieved from [Link]

-

CK-12 Foundation. (n.d.). What is the process for making a universal indicator solution?. CK-12. Retrieved from [Link]

-

University of Waterloo. (n.d.). Acid-Base Indicators. University of Waterloo. Retrieved from [Link]

-

Wikipedia. (n.d.). Thymol blue. Wikipedia. Retrieved from [Link]

-

Kaksis, A. (n.d.). Acid - Base Indicators Thymol Blue - 1st change. Riga Stradin University. Retrieved from [Link]

-

YouTube. (2024, June 7). Thymol blue indicator (0.04% w/v) solution - Preparation. Retrieved from [Link]

-

Oxford Academic. (2019, September 17). Determination of pH Dependent Structures of Thymol Blue Revealed by Cooperative Analytical Method of Quantum Chemistry and Multivariate Analysis of Electronic Absorption Spectra. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

-

Quora. (2020, October 14). Why is thymol blue used as an indicator?. Quora. Retrieved from [Link]

-

MacsChem. (n.d.). THYMOL BLUE. MacsChem. Retrieved from [Link]

-

PhotochemCAD. (n.d.). Thymol Blue. PhotochemCAD. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Solubility of Thymol Blue in Ethanol Versus Water

This guide provides a comprehensive analysis of the solubility characteristics of thymol blue, a vital pH indicator, in two common laboratory solvents: ethanol and water. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular underpinnings of solubility, offers detailed experimental protocols for its determination, and discusses the practical implications of these properties in various scientific applications.

Introduction: The Significance of Solvent Selection for Thymol Blue

Thymol blue, chemically known as thymolsulfonephthalein, is a brownish-green crystalline powder widely used as a pH indicator.[1][2] Its utility stems from its distinct color changes at two different pH ranges: red to yellow at pH 1.2–2.8 and yellow to blue at pH 8.0–9.6.[3][4] The effectiveness of thymol blue in any application hinges on its ability to dissolve in the chosen solvent system. While it is frequently used in solution, its solubility varies dramatically between polar protic solvents like water and less polar organic solvents like ethanol.

This guide will explore the stark contrast in thymol blue's solubility, being soluble in ethanol but practically insoluble in water.[5][6][7][8] Understanding the principles governing this differential solubility is paramount for accurate preparation of indicator solutions, development of analytical assays, and formulation of drug delivery systems where pH monitoring is critical.

Theoretical Framework: Unraveling the Molecular Interactions

The solubility of a solute in a solvent is dictated by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[9] To comprehend the solubility of thymol blue, we must first examine its molecular structure alongside those of ethanol and water.

2.1. Molecular Structures

-

Thymol Blue (C₂₇H₃₀O₅S): As a sulfonephthalein dye, thymol blue is a large, predominantly nonpolar organic molecule.[1][10] It possesses several hydrocarbon rings and isopropyl and methyl functional groups, which contribute to its hydrophobic character. However, it also contains hydroxyl (-OH) and a sulfonate (-SO₃H) group, which can participate in hydrogen bonding.

-

Water (H₂O): Water is a small, highly polar molecule capable of forming an extensive network of strong hydrogen bonds.[11][12] This is due to the large electronegativity difference between oxygen and hydrogen, resulting in significant partial positive charges on the hydrogens and partial negative charges on the oxygen.

-

Ethanol (C₂H₅OH): Ethanol is also a polar molecule due to its hydroxyl group, which allows it to engage in hydrogen bonding.[11][13] However, it also possesses a nonpolar ethyl (-C₂H₅) group, giving it a dual character, with both polar and nonpolar regions.

2.2. Intermolecular Forces and Solubility

The dissolution process involves overcoming the solute-solute and solvent-solvent intermolecular forces to form new solute-solvent interactions.

-

Thymol Blue in Water: For thymol blue to dissolve in water, the strong hydrogen bonds between water molecules must be disrupted.[14][15] While the hydroxyl and sulfonate groups of thymol blue can form some hydrogen bonds with water, the large, nonpolar hydrocarbon portion of the molecule cannot effectively interact with the highly polar water molecules. The energy required to break the water-water hydrogen bonds is not sufficiently compensated by the formation of new thymol blue-water interactions. This energetic unfavorability leads to the very low solubility of thymol blue in water.[1][16] Sciencemadness Wiki reports a solubility of only 0.011 g/100 ml at 25 °C.[5]

-

Thymol Blue in Ethanol: Ethanol presents a more favorable environment for dissolving thymol blue. The nonpolar ethyl group of ethanol can interact favorably with the large nonpolar regions of the thymol blue molecule through London dispersion forces.[15] Simultaneously, the hydroxyl group of ethanol can form hydrogen bonds with the hydroxyl and sulfonate groups of thymol blue.[13] This dual nature of ethanol allows it to effectively solvate both the polar and nonpolar parts of the thymol blue molecule, leading to its significantly higher solubility in this solvent.[6][7]

The following diagram illustrates the key intermolecular forces at play:

Caption: Intermolecular forces governing thymol blue's solubility.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative data on the solubility of thymol blue in ethanol and water.

| Solvent | Solubility | Source(s) |

| Water | Insoluble / Practically Insoluble / Poorly Soluble | [1][2][5][6][7][8][16][17][18][19][20][21][22][23] |

| 0.011 g/100 mL (at 25 °C) | [5] | |

| Ethanol | Soluble | [1][5][6][7][8][17][18][19][20][21][22][23] |

| Gives a clear solution at 0.1% | [1] |

Experimental Determination of Solubility

For applications requiring precise concentrations, experimental determination of solubility is often necessary. The shake-flask method is a reliable and widely used technique.[24]

4.1. Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the steps to determine the equilibrium solubility of thymol blue.

Materials:

-

Thymol blue powder

-

Ethanol (anhydrous)

-

Deionized water

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Label separate vials for ethanol and water.

-

Add an excess amount of thymol blue powder to each vial. This is to ensure that a saturated solution is achieved with undissolved solid remaining.

-

Pipette a known volume of the respective solvent (e.g., 10 mL) into each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to shake for a sufficient period to reach equilibrium (typically 24-48 hours). The presence of undissolved solid at the end of this period confirms saturation.[24]

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean, dry vial to remove any suspended solid particles.

-

-

Analysis (Spectrophotometry):

-

Prepare a series of standard solutions of thymol blue of known concentrations in the respective solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for thymol blue (around 594 nm in its basic form).[1][3]

-

Create a calibration curve by plotting absorbance versus concentration.

-

Accurately dilute the filtered saturated solution with the appropriate solvent to bring its absorbance within the range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in units such as g/L or mol/L.

-

The workflow for this experimental protocol is visualized below:

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

Several factors can affect the solubility of thymol blue:

-

Temperature: The solubility of most solids in liquids increases with temperature.[9] This is because the increased kinetic energy helps to overcome the intermolecular forces. For precise work, temperature control is crucial.

-

pH: As a pH indicator, the structure of thymol blue changes with pH, which in turn affects its solubility.[3] In its anionic (deprotonated) forms at higher pH, it may exhibit slightly better solubility in aqueous solutions due to the charge. The use of dilute alkali solutions is a common method to dissolve thymol blue in aqueous systems.[1][7][19]

-

Purity of Solvents: The presence of impurities, including water in ethanol, can alter the solvent's polarity and thus affect the solubility of thymol blue.

Practical Applications and Implications in Research and Drug Development

The differential solubility of thymol blue is a key consideration in its various applications:

-

Indicator Solutions: For titrations and general pH measurements, thymol blue is typically prepared as a solution in ethanol.[25] This ensures a sufficiently high concentration for a clear color change.

-

Biochemical Assays: In biological and cellular assays conducted in aqueous buffers, the low water solubility of thymol blue can be problematic. Stock solutions are often prepared in a small amount of ethanol or DMSO and then diluted into the aqueous medium, though care must be taken to avoid precipitation and to account for any effects of the organic solvent on the biological system.[26]

-

Drug Formulation and Delivery: Thymol itself (a related compound) has various pharmacological properties, including antimicrobial and anti-inflammatory activities.[27][28] In developing formulations containing thymol or its derivatives, understanding their solubility is crucial for bioavailability. Encapsulation technologies are being explored to improve the delivery of hydrophobic compounds like thymol in aqueous environments.[28] Thymol blue can be used as a pH-sensitive component in drug delivery systems to trigger drug release at specific pH values.[29]

Conclusion

The solubility of thymol blue is a classic example of the principles of intermolecular forces in action. Its large, predominantly nonpolar structure renders it insoluble in the highly polar, strongly hydrogen-bonded network of water. Conversely, the dual polar and nonpolar character of ethanol makes it an excellent solvent for thymol blue, capable of interacting favorably with all parts of the molecule. For researchers and drug development professionals, a thorough understanding of these solubility characteristics is not merely academic; it is a practical necessity for the accurate preparation of solutions, the design of robust assays, and the innovation of advanced formulations. The experimental protocols and theoretical explanations provided in this guide offer a solid foundation for the effective use of thymol blue in a variety of scientific endeavors.

References

-

Macsen Labs. Thymol Blue | 76-61-9 | Global Manufacturer & Supplier. [Link]

-

Sciencemadness Wiki. Thymol blue. (2023-12-29). [Link]

-

MFA Cameo. Thymol blue. (2022-06-08). [Link]

-

MacsChem. THYMOL BLUE. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 65565, Thymol Blue. [Link]

-

Wikipedia. Thymol blue. [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent?. (2024-05-28). [Link]

-

ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003-09-24). [Link]

-

ChemBK. Thymol Blue. [Link]

-

Chemistry For Everyone - YouTube. How To Determine Solubility Of Organic Compounds?. (2025-02-11). [Link]

-

Journal of Chemical Education. A Simple Method for Determination of Solubility in the First-Year Laboratory. [Link]

-

MEL Chemistry. Thymol blue water soluble, solution 0.01 M. [Link]

-

Labster. Thymol blue - Theory pages. [Link]

- Lund University Publications.

-

ChemBK. Thymol Blue. [Link]

-

Carl ROTH. Thymol blue, 10 g. [Link]

-

HiMedia Laboratories. Thymol Blue Indicator. [Link]

-

University of Wisconsin-Madison. Dipole-Dipole Forces. [Link]

-

Purdue University. Intermolecular Forces. [Link]

-

PubMed Central. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. [Link]

-

Science.gov. thymol blue indicator: Topics by Science.gov. [Link]

-

MDPI. Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings. [Link]

-

Quora. Which has stronger intermolecular forces, water or ethanol?. (2020-08-29). [Link]

-

Khan Academy. Intermolecular forces and vapor pressure. [Link]

-

Chemistry LibreTexts. 3.3: Intermolecular Forces. (2019-06-05). [Link]

Sources

- 1. macsenlab.com [macsenlab.com]

- 2. Thymol blue - Wikipedia [en.wikipedia.org]

- 3. macschem.us [macschem.us]

- 4. gspchem.com [gspchem.com]

- 5. Thymol blue - Sciencemadness Wiki [sciencemadness.org]

- 6. cameo.mfa.org [cameo.mfa.org]

- 7. chembk.com [chembk.com]

- 8. Thymol Blue | 76-61-9 [chemicalbook.com]

- 9. youtube.com [youtube.com]

- 10. Thymol Blue | C27H30O5S | CID 65565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. quora.com [quora.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Dipole-Dipole Forces [www2.chem.wisc.edu]

- 14. Intermolecular Forces [chemed.chem.purdue.edu]

- 15. Khan Academy [khanacademy.org]

- 16. Thymol blue water soluble, solution 0.01 M | MEL Chemistry [melscience.com]

- 17. alkalisci.com [alkalisci.com]

- 18. theory.labster.com [theory.labster.com]

- 19. THYMOL BLUE SODIUM SALT WATER SOLUBLE | Vizag Chemicals [vizagchemical.com]

- 20. calpaclab.com [calpaclab.com]

- 21. gspchem.com [gspchem.com]

- 22. chembk.com [chembk.com]

- 23. THYMOL BLUE INDICATOR AR | Vizag Chemicals [vizagchemical.com]

- 24. lup.lub.lu.se [lup.lub.lu.se]

- 25. Thymol blue, 10 g, CAS No. 76-61-9 | pH Indicators | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - Germany [carlroth.com]

- 26. medchemexpress.com [medchemexpress.com]

- 27. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings | MDPI [mdpi.com]

- 29. thymol blue indicator: Topics by Science.gov [science.gov]

An In-depth Technical Guide to the Color Forms of Thymol Blue

Introduction

Thymol Blue (thymolsulfonephthalein) is a sulfonephthalein dye that holds a significant position in analytical chemistry and various research fields.[1][2] Unlike common indicators that exhibit a single color transition, Thymol Blue is a diprotic acid, enabling it to display two distinct color changes across a wide pH spectrum.[3] This unique characteristic makes it an invaluable tool for precise pH determination in complex experimental systems, from environmental water quality analysis to biochemical assays.[4] This guide provides a comprehensive exploration of the chemical principles governing the different color forms of Thymol Blue, its structural transformations, and its practical application in a laboratory setting. We will delve into the causality behind its chromic behavior, present detailed experimental protocols, and offer quantitative data to support its use by researchers, scientists, and drug development professionals.

The Chemical Foundation of Color: A Diprotic Acid Equilibrium

The remarkable behavior of Thymol Blue as a pH indicator is rooted in its nature as a diprotic acid, meaning it can donate two protons (H⁺) in a stepwise manner.[3] This results in three principal species existing in equilibrium, each with a unique molecular structure and a corresponding distinct color. The dominant species in a solution is dictated by the hydrogen ion concentration (pH).

-

Diprotonated Species (H₂In): In highly acidic environments (pH < 1.2), Thymol Blue exists primarily in its diprotonated form. This species is characterized by a red color.[3]

-

Monoprotonated Species (HIn⁻): As the pH increases into the moderately acidic to weakly alkaline range (pH 2.8 to 8.0), the first proton dissociates. The resulting monoprotonated species is yellow .[3][5]

-

Deprotonated Species (In²⁻): In strongly alkaline conditions (pH > 9.6), the second proton is released, yielding the fully deprotonated species, which appears blue .[3][5]

The transitions between these forms are not instantaneous but occur over specific pH ranges. The first transition, from red to yellow, occurs between pH 1.2 and 2.8. The second transition, from yellow to blue, takes place between pH 8.0 and 9.6.[1][6]

Caption: Equilibrium states of Thymol Blue as a function of pH.

Quantitative and Spectrophotometric Analysis

The color changes of Thymol Blue can be quantified by spectrophotometry, as each of its colored forms exhibits a unique absorbance spectrum. The two primary transition ranges are centered around the acid dissociation constants (pKa) of the indicator.

| Parameter | First Transition (Acidic Range) | Second Transition (Alkaline Range) |

| pH Range | 1.2 – 2.8[1] | 8.0 – 9.6[1] |

| Color Change | Red to Yellow[3] | Yellow to Blue[3] |

| Predominant Species | H₂In ⇌ HIn⁻[3] | HIn⁻ ⇌ In²⁻[3] |

| pKa Value | pKa₁ ≈ 2.0[3] | pKa₂ ≈ 8.9[7][8] |

| λmax (Absorbance Peak) | ~435 nm (for HI⁻ form)[9] | ~596 nm (for I²⁻ form)[9] |

This dual-range capability allows for broader pH measurements than single-range indicators.[4] Quantitative analysis is often performed by measuring the ratio of absorbances at two different wavelengths (e.g., 435 nm and 596 nm), which can then be correlated to a precise pH value using the Henderson-Hasselbalch equation or pre-established calibration curves.[9][10]

Molecular Structure and the Chromophore Effect

The observed color of Thymol Blue is a direct consequence of its molecular structure and how that structure interacts with light. The color-imparting part of the molecule is known as the chromophore. In Thymol Blue, the chromophore is a highly conjugated system of alternating single and double bonds. The extent of this conjugation changes with protonation and deprotonation, which in turn alters the wavelength of light the molecule absorbs.

-

Acidic Form (Red, H₂In): In the strongly acidic, red form, the molecule maintains a conjugated system that absorbs light in the blue-green region of the spectrum, reflecting red light.

-

Intermediate Form (Yellow, HIn⁻): Upon losing the first proton, the central carbon atom becomes part of a less-conjugated lactone ring structure. This structural shift causes a change in the electron distribution, leading to the absorption of blue light and the appearance of a yellow color.[11]

-

Basic Form (Blue, In²⁻): The loss of the second proton in alkaline conditions re-establishes and extends the conjugated system, forming a quinoidal structure. This highly delocalized electron system absorbs light in the yellow-orange region of the spectrum, resulting in the observed deep blue color.[11]

The efficiency of this electronic transition is the fundamental reason for the vibrant color changes, providing a visual link to the molecular-level events occurring in the solution.

Caption: Structural transformations and chromophore states of Thymol Blue.

Experimental Protocols

Protocol 1: Preparation of 0.1% (w/v) Thymol Blue Indicator Solution

This protocol describes the preparation of a standard stock solution for use in titrations and other pH-dependent assays. The use of sodium hydroxide is critical as Thymol Blue is not readily soluble in neutral water.[6][12]

Materials:

-

Thymol Blue powder (C₂₇H₃₀O₅S)[13]

-

0.1 M Sodium Hydroxide (NaOH) solution

-

95% Ethanol

-

Volumetric flasks (100 mL)

-

Distilled or deionized water

-

Analytical balance and weighing paper

-

Magnetic stirrer and stir bar (optional)

Procedure:

-

Weighing: Accurately weigh 0.1 g of Thymol Blue powder and transfer it to a 100 mL volumetric flask.[12]

-

Initial Dissolution: Add 2.15 mL of 0.1 M NaOH solution to the flask.[12] This initial basification is crucial for solubilizing the acidic indicator.

-

Alcohol Addition: Add 20 mL of 95% ethanol to the flask.[12] Gently swirl the flask until the Thymol Blue is completely dissolved. A gentle warming or use of a magnetic stirrer can expedite this process.[13]

-

Dilution to Volume: Once the solid is fully dissolved, dilute the solution to the 100 mL mark with distilled water.[12]

-

Mixing and Storage: Stopper the flask and invert it several times to ensure homogeneity. Store the prepared indicator solution in a well-sealed container, protected from light.

Protocol 2: Workflow for Spectrophotometric pH Measurement

This workflow outlines the steps for using the prepared Thymol Blue solution to determine the pH of an aqueous sample. This method offers higher precision than visual color comparison.

Equipment:

-

UV-Vis Spectrophotometer

-

Matched quartz or glass cuvettes

-

Prepared 0.1% Thymol Blue indicator solution

-

pH buffer standards for calibration (optional but recommended)

-

Micropipettes

Workflow:

-

Spectrophotometer Setup: Power on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the measurement wavelengths to the absorbance maxima of the relevant Thymol Blue species (e.g., 435 nm and 596 nm).[9]

-

Blank Measurement: Fill a cuvette with the sample solution (without the indicator) to zero the spectrophotometer (set absorbance to 0.000). This corrects for any background absorbance from the sample itself.

-

Indicator Addition: Add a precise, small volume of the Thymol Blue indicator solution to a known volume of the sample. The final concentration of the indicator should be low enough to ensure absorbance values remain within the linear range of the spectrophotometer (typically < 1.5 AU).

-

Absorbance Reading: Transfer the sample-indicator mixture to a clean cuvette and measure the absorbance at both 435 nm (A₄₃₅) and 596 nm (A₅₉₆).

-

Ratio Calculation: Calculate the ratio (R) of the two absorbance values: R = A₅₉₆ / A₄₃₅.[9]

-

pH Determination: Use the calculated ratio (R) and the known pKa and molar absorptivity ratios for the indicator under the specific experimental conditions (temperature, salinity) to calculate the pH of the sample.[10] This often involves applying the following equation for the second transition: pH = pKa₂ + log((R - e₁) / (e₂ - R * e₄)), where e₁, e₂, and e₄ are molar absorptivity ratios.[10]

Caption: Workflow for spectrophotometric pH determination using Thymol Blue.

Conclusion

Thymol Blue's utility extends far beyond that of a simple colorimetric test. Its well-defined, dual-range pH transitions, underpinned by predictable changes in its molecular structure, make it a sophisticated tool for quantitative chemical analysis. By understanding the equilibrium between its red, yellow, and blue forms, researchers can leverage its properties for highly accurate pH measurements in a multitude of applications. The protocols and data presented herein provide a solid foundation for the effective integration of Thymol Blue into rigorous scientific and developmental workflows.

References

-

University of Waterloo. (n.d.). Acid-Base Indicators. Retrieved from [Link]

-

Pharmaguideline. (2010, September 27). Preparation of Indicator Solutions. Retrieved from [Link]

-

Chrominfo. (2022, February 8). Preparation of thymol blue indicator solution. Retrieved from [Link]

-

CK-12 Foundation. (n.d.). Flexi answers - What is the process for making a universal indicator solution? Retrieved from [Link]

- Hudson-Heck, E., & Byrne, R. H. (2019). Purification and characterization of thymol blue for spectrophotometric pH measurements in rivers, estuaries, and oceans. Analytica Chimica Acta.

-

Answers.com. (2012, December 21). How do you prepare thymol blue indicator? Retrieved from [Link]

-

HiMedia Laboratories. (n.d.). Thymol Blue Indicator. Retrieved from [Link]

-

Labster. (n.d.). Thymol blue - Theory pages. Retrieved from [Link]

-

Wikipedia. (n.d.). Thymol blue. Retrieved from [Link]

-

Journal of Chemical Education. (2022, December 20). Measurement of the Speciation Diagram of Thymol Blue Using Spectrophotometry. ACS Publications. Retrieved from [Link]

-

ResearchGate. (2025, September 3). Spectrophotometric determination of thymol in pharmaceuticals with Gibb's reagent. Retrieved from [Link]

-

OceanRep. (2019, September 17). Purification and characterization of thymol blue for spectrophotometric pH measurements in rivers, estuaries, and oceans. Retrieved from [Link]

-

MEL Science. (n.d.). Thymol blue. Retrieved from [Link]

-

Sciencemadness Wiki. (2023, December 29). Thymol blue. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Why does thymol blue change color at the pH that it does? Retrieved from [Link]

Sources

- 1. Thymol blue - Wikipedia [en.wikipedia.org]

- 2. gspchem.com [gspchem.com]

- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 4. nbinno.com [nbinno.com]

- 5. theory.labster.com [theory.labster.com]

- 6. Thymol Blue Indicator [himedialabs.com]

- 7. Page loading... [guidechem.com]

- 8. Thymol Blue | 76-61-9 [chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. news-oceanacidification-icc.org [news-oceanacidification-icc.org]

- 11. homework.study.com [homework.study.com]

- 12. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

- 13. Chrominfo: Preparation of thymol blue indicator solution [chrominfo.blogspot.com]

A Technical Guide to Thymol Blue as an Indispensable Component of Universal Indicators

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of thymol blue, a sulfonephthalein dye, and elucidates its critical function within the complex matrix of a universal pH indicator. We will explore the unique chemical properties of thymol blue that allow it to provide distinct colorimetric data at the extremities of the pH scale, a capability that is fundamental to the efficacy of any wide-range indicator. Furthermore, we will detail the synergistic interplay between thymol blue and other indicators in the mixture, which collectively produce the continuous spectrum of color changes necessary for precise pH estimation.

Thymol Blue: The Dual-Range pH Indicator

Thymol blue (thymolsulfonephthalein) is a brownish-green or reddish-brown crystalline powder.[1] Unlike many common indicators that exhibit a single color transition, thymol blue is notable for its two distinct pH ranges, a property that makes it exceptionally versatile.[2] This dual-range capability is a direct result of its nature as a diprotic acid, allowing it to exist in three different protonated forms, each with a characteristic color.[3]

The two transition ranges are:

-

pH 1.2 to 2.8: A transition from red in highly acidic conditions to yellow.[1][4]

-

pH 8.0 to 9.6: A transition from yellow in neutral to slightly alkaline conditions to blue in more basic environments.[1][4]

This behavior means that thymol blue alone can signal conditions in both the strongly acidic and the alkaline regions of the pH scale.[5]

Mechanism of Action: Protonation and Structural Change

The color changes of thymol blue are governed by structural rearrangements at the molecular level, specifically through the protonation and deprotonation of its hydroxyl groups.[4] In its diprotonated form (in very strong acid), the molecule exists as a red-colored species. As the pH increases past 1.2, it loses the first proton, transitioning to its yellow, monoprotonated form. This yellow form is stable across a wide pH range. As the pH becomes alkaline (above 8.0), the second proton is lost, resulting in a highly conjugated molecular structure that appears blue.[3][6]

Caption: Protonation states of Thymol Blue across the pH scale.

Physicochemical Properties of Thymol Blue

| Property | Value |

| Chemical Formula | C₂₇H₃₀O₅S[1] |

| Molar Mass | 466.59 g·mol⁻¹[1] |

| Appearance | Brownish-green to reddish-brown crystalline powder[1] |

| Solubility | Insoluble in water; soluble in alcohol and dilute alkali solutions[1][7] |

| pKa₁ | ~1.65 (for the 1.2-2.8 transition)[8] |

| pKa₂ | ~8.9 (for the 8.0-9.6 transition)[8] |

The Universal Indicator: A Symphony of Indicators

A universal indicator is not a single compound but a carefully formulated solution of several different indicators.[9] The objective is to leverage the overlapping transition ranges of these components to create a continuous spectrum of color changes across a wide pH range, typically from pH 1-2 to 10-11 or higher.[10] This allows for a more nuanced estimation of pH than a single indicator could provide.

Most modern universal indicators are variations of a formula patented by Yamada in 1933.[10][11][12] A typical formulation includes thymol blue, methyl red, bromothymol blue, and phenolphthalein dissolved in an ethanol-water mixture.[10][12]

Core Components and Their Respective Roles

The effectiveness of the universal indicator lies in the synergy of its components. Each indicator covers a specific segment of the pH scale, and their colors blend to create intermediate shades.

| Indicator | Low pH Color | Transition pH Range | High pH Color |

| Thymol Blue (1st) | Red | 1.2 – 2.8 | Yellow |

| Methyl Red | Red | 4.8 – 6.0 | Yellow |

| Bromothymol Blue | Yellow | 6.0 – 7.6 | Blue |

| Thymol Blue (2nd) | Yellow | 8.0 – 9.6 | Blue |

| Phenolphthalein | Colorless | 8.3 – 10.0 | Pink/Fuchsia |

(Data sourced from multiple references)

The Indispensable Role of Thymol Blue in the Indicator Matrix

While other indicators cover the mid-range, thymol blue's contribution is essential for defining the extreme ends of the pH scale and refining the colors in between.

-

Anchoring the Acidic End: The first transition of thymol blue (red to yellow, pH 1.2-2.8) is crucial. It provides the distinct red and orange hues in strongly acidic solutions (pH < 4).[13][14] Without thymol blue, the indicator would lack sensitivity in this critical range, as methyl red only begins its transition around pH 4.8.[10]

-

Defining the Alkaline Range: The second transition (yellow to blue, pH 8.0-9.6) is equally vital. It works in concert with bromothymol blue and phenolphthalein to produce the spectrum of blues and indigos in alkaline conditions.[10][14] Specifically, the blue from thymol blue deepens the color at a moderately alkaline pH, creating a clear visual distinction from the greenish-blue of bromothymol blue alone.[14]

-

Creating the Neutral Green: At a neutral pH of approximately 7, the universal indicator appears green. This color is a direct result of color blending. In this range, thymol blue is in its stable yellow form, while bromothymol blue has transitioned to its blue form. The combination of this yellow and blue light transmission results in the perception of green.[10][14]

Sources

- 1. Thymol blue - Wikipedia [en.wikipedia.org]

- 2. gspchem.com [gspchem.com]

- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 4. medchemexpress.com [medchemexpress.com]

- 5. quora.com [quora.com]

- 6. Blue-yellow-red indicator | MEL Chemistry [melscience.com]

- 7. Thymol Blue Indicator [himedialabs.com]

- 8. Page loading... [guidechem.com]

- 9. What is a Universal Indicator? - GeeksforGeeks [geeksforgeeks.org]

- 10. Universal indicator - Wikipedia [en.wikipedia.org]

- 11. labkafe.com [labkafe.com]

- 12. Universal Indicator Definition [thoughtco.com]

- 13. sciencenotes.org [sciencenotes.org]

- 14. preclaboratories.com [preclaboratories.com]

Methodological & Application

Application Note & Protocol: Preparation of 0.1% (w/v) Thymol Blue Indicator Solution

Introduction: The Versatility of a Dual-Range Indicator

Thymol Blue (thymolsulfonephthalein) is a sulfonphthalein dye distinguished by its utility as a dual-range pH indicator.[1] Unlike indicators that exhibit a single color change, Thymol Blue undergoes two distinct transitions across a broad pH spectrum, making it a versatile tool in analytical chemistry, titrations, and biochemical assays.[1][2] Its first transition occurs in a strongly acidic environment (pH 1.2 to 2.8), changing from red to yellow.[3] The second transition takes place in the alkaline range (pH 8.0 to 9.6), where the color shifts from yellow to blue.[3]